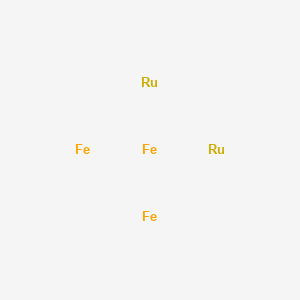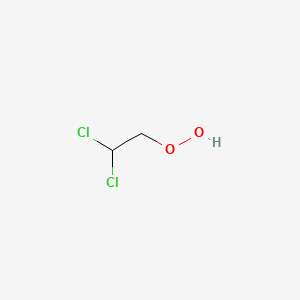
2,2-Dichloroethane-1-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloroethane-1-peroxol is a chemical compound characterized by the presence of two chlorine atoms and a peroxol group attached to an ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethane with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature and pressure conditions . The resulting dichloroethane is then treated with hydrogen peroxide (H2O2) to introduce the peroxol group, forming 2,2-Dichloroethane-1-peroxol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination of ethane in a reactor, followed by the addition of hydrogen peroxide in a controlled environment to ensure safety and maximize yield .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloroethane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, often leading to the formation of more reactive intermediates.
Reduction: Reduction reactions can break down the peroxol group, resulting in simpler compounds.
Substitution: The chlorine atoms can be substituted by other groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
2,2-Dichloroethane-1-peroxol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug development, particularly for its oxidative properties.
Industry: It is used in the production of various chemicals and materials, including polymers and solvents.
Mécanisme D'action
The mechanism by which 2,2-Dichloroethane-1-peroxol exerts its effects involves the interaction of its peroxol group with molecular targets. This interaction often leads to the generation of reactive oxygen species (ROS), which can induce oxidative stress in biological systems. The compound’s chlorine atoms also contribute to its reactivity, enabling it to participate in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichloroethane: Used primarily in the production of vinyl chloride and as a solvent.
1,1-Dichloroethane: Known for its use as a solvent and in the production of other chemicals.
Uniqueness
2,2-Dichloroethane-1-peroxol is unique due to the presence of both chlorine atoms and a peroxol group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring oxidative capabilities and high reactivity .
Propriétés
Numéro CAS |
501915-21-5 |
|---|---|
Formule moléculaire |
C2H4Cl2O2 |
Poids moléculaire |
130.95 g/mol |
Nom IUPAC |
1,1-dichloro-2-hydroperoxyethane |
InChI |
InChI=1S/C2H4Cl2O2/c3-2(4)1-6-5/h2,5H,1H2 |
Clé InChI |
GJBKLBBJOKITMY-UHFFFAOYSA-N |
SMILES canonique |
C(C(Cl)Cl)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


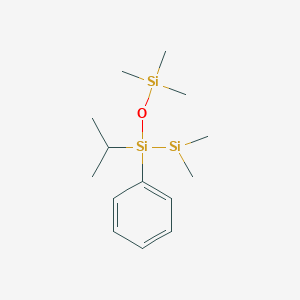

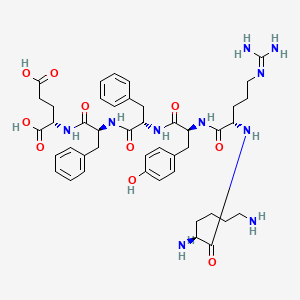
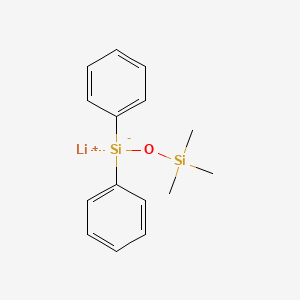
![Benzonitrile, 2-[6-(2,3-dimethylphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B14228916.png)
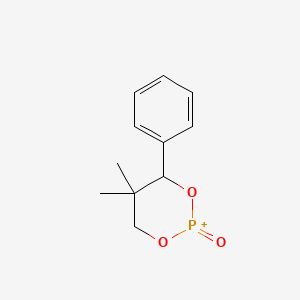
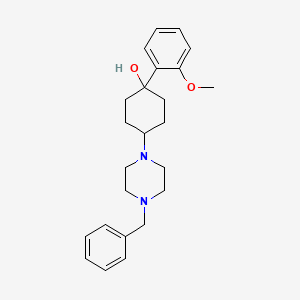
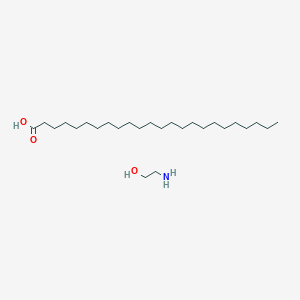
![N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,7-dimethylocta-2,6-dien-1-amine](/img/structure/B14228925.png)
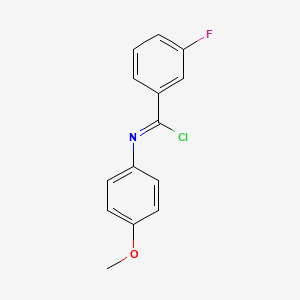
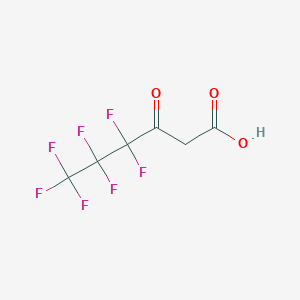
![4-({11-[(Oxan-2-yl)oxy]undecyl}oxy)benzoic acid](/img/structure/B14228939.png)

